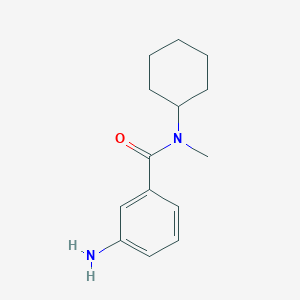

3-amino-N-cyclohexyl-N-methylbenzamide

Beschreibung

Contextualization within Amide Chemistry Research

Amides are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. This functional group is of paramount importance in biological systems, forming the peptide bonds that link amino acids into proteins. lumenlearning.com In the broader field of chemical research, amides are valued for their relative stability and their ability to participate in hydrogen bonding, which influences their physical properties and interactions with biological targets. mdpi.com The chemistry of amides is extensive, with research focusing on their synthesis, reactivity, and application in various fields, from materials science to pharmaceuticals. Substituted benzamides, which feature an amide group attached to a benzene (B151609) ring, represent a significant subclass within this area of study. Their rigid aromatic core provides a scaffold that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Overview of Benzamide (B126) Core Scaffolds in Modern Chemical Science

The benzamide core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This prevalence is due to the scaffold's ability to present substituents in well-defined spatial orientations, facilitating interactions with a diverse range of biological macromolecules. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.ai This versatility has made the benzamide scaffold a focal point in drug discovery and development. nih.gov Researchers continuously explore new synthetic methodologies and modifications of the benzamide core to develop novel therapeutic agents. researchgate.netresearchgate.net

Significance of Cyclohexyl and Amino Substitutions in Benzamide Architectures

The biological activity of a benzamide scaffold can be significantly modulated by the nature of its substituents. The incorporation of a cyclohexyl group, as seen in 3-amino-N-cyclohexyl-N-methylbenzamide, is a common strategy in drug design. The cyclohexyl moiety is a non-planar, three-dimensional group that can offer more contact points with a target protein compared to a flat phenyl group. pharmablock.com It can also serve as a bioisostere for other groups, potentially improving properties like metabolic stability or affinity for a target. pharmablock.com The presence of a cyclohexyl ring can influence the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. cabidigitallibrary.org

Research Scope and Focus on this compound

This article focuses specifically on the chemical compound this compound. The scope of this review is to provide a detailed examination of this molecule based on its structural components and the broader chemical class to which it belongs. The subsequent sections will delve into the known chemical and physical properties of this compound, discuss potential synthetic pathways based on established amide synthesis reactions, and explore its potential research applications by drawing parallels with structurally related benzamide derivatives. The aim is to present a comprehensive scientific overview of this compound within the framework of substituted benzamide research.

Chemical Profile of this compound

The fundamental characteristics of this compound are defined by its molecular structure, which dictates its physical and chemical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 675112-76-2 |

| Molecular Formula | C14H20N2O |

| Molecular Weight | 232.32 g/mol |

| Canonical SMILES | CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |

Data sourced from available chemical databases. chemicalbook.combldpharm.com

Synthesis and Characterization

A general synthetic approach could be:

Activation of the Carboxylic Acid : 3-aminobenzoic acid would first be activated to make it more reactive. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

Amide Coupling : The resulting 3-aminobenzoyl chloride would then be reacted with N-cyclohexyl-N-methylamine in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the final product, this compound. google.com

Alternative coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), could also be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. imedpub.com

Characterization of the synthesized compound would typically involve techniques such as:

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy : To identify the presence of key functional groups, such as the amide carbonyl and the N-H stretches of the amino group.

Research and Applications

Given the prevalence of the substituted benzamide scaffold in pharmacologically active molecules, this compound is of interest primarily in the field of medicinal chemistry and drug discovery. Its structural motifs suggest potential interactions with various biological targets.

Research into compounds with similar structures has shown a range of biological activities. For instance, various substituted benzamides are investigated for their potential as:

Anticancer Agents : Many benzamide derivatives are explored for their ability to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.net

Neurological Agents : The benzamide structure is found in several antipsychotic and antiemetic drugs. walshmedicalmedia.com

Antimicrobial Agents : Researchers have synthesized novel benzamide derivatives and evaluated their activity against various bacterial and fungal strains. walshmedicalmedia.com

The specific combination of the 3-amino group, the N-cyclohexyl, and N-methyl substitutions on the amide nitrogen in this compound provides a unique chemical entity. Its properties would make it a candidate for inclusion in screening libraries for new drug leads. The amino group offers a site for further derivatization, allowing for the creation of a family of related compounds to explore structure-activity relationships.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZFEXITQOVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424239 | |

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-76-2 | |

| Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino N Cyclohexyl N Methylbenzamide and Analogous Structures

Strategic Approaches to Benzamide (B126) Bond Formation

The creation of the amide bond is the cornerstone of benzamide synthesis. Traditional methods often rely on the activation of a carboxylic acid, followed by reaction with an amine. researchgate.net However, modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic approaches. sigmaaldrich.com

Direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. Overcoming this requires high temperatures or, more preferably, the use of catalysts. ucl.ac.uk A variety of catalytic systems have been developed to facilitate this reaction under milder conditions.

Boron-Based Catalysts: Boronic acids are widely reported as effective catalysts for direct amidation. ucl.ac.uk They are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. These reactions often require azeotropic removal of water to drive the equilibrium towards product formation.

Transition Metal Catalysts: Numerous transition metals, including ruthenium, titanium, zirconium, and nickel, have been employed to catalyze amide bond formation. rsc.orgnih.gov For instance, ruthenium pincer complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.comrsc.org Nickel(II)-NHC (N-Heterocyclic Carbene) complexes have been shown to mediate transamidation reactions, allowing for the exchange of amine groups on an existing amide. nih.gov

Coupling Reagents: While not strictly catalytic, the use of stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) is a common and reliable method for forming amide bonds, particularly in complex molecule synthesis. ucl.ac.uk These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

The choice of catalyst often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Table 1: Comparison of Catalytic Systems for Amidation

| Catalyst Type | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Boronic Acids | Carboxylic Acids, Amines | Low cost, readily available | Requires water removal (e.g., Dean-Stark) |

| Ruthenium Complexes | Alcohols/Aldehydes, Amines | High atom economy (H₂ or H₂O byproduct) | Often requires high temperatures, inert atmosphere |

| Nickel-NHC Complexes | Esters/Amides, Amines | Enables transamidation, unconventional pathways | Can be air-sensitive, may require specific ligands |

| Zirconium Compounds | Carboxylic Acids, Amines | Reusable catalysts (e.g., ZrOCl₂·8H₂O) | May require microwave irradiation for efficiency |

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for substituted benzamides. A notable example is the carbonylative cross-coupling of aryl halides with carbon monoxide and an amine. nih.gov This method allows for the assembly of the benzamide scaffold from readily available starting materials in a single, streamlined process.

Another approach involves the use of solid acid catalysts to facilitate the reaction between a substituted aminobenzamide and a benzoyl chloride to yield both benzamides and quinazolinones in a single pot. orientjchem.org The catalyst protonates the carbonyl group of the benzoyl chloride, activating it for nucleophilic attack by the amine. orientjchem.org Such methods are valuable for rapidly generating libraries of related compounds for screening purposes.

Polymer-supported synthesis simplifies purification by immobilizing a reagent, catalyst, or substrate on a solid support. cam.ac.uk This allows for the removal of excess reagents and byproducts by simple filtration, avoiding the need for chromatography. cam.ac.uk For benzamide synthesis, a common strategy is to use a polymer-supported coupling reagent or a scavenger resin to remove unreacted starting materials. For example, an amine can be acylated using a polymer-supported benzoyl chloride equivalent, simplifying the workup process. researchgate.net This methodology is highly adaptable to multistep syntheses and automated chemical preparation. cam.ac.uk

Introduction and Modification of Cyclohexyl and Amino Moieties

The synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide requires specific methods for placing the amino group at the 3-position of the benzene (B151609) ring and for constructing the N-cyclohexyl-N-methyl amide functionality.

Controlling the position of substituents on an aromatic ring is a fundamental challenge in organic synthesis. The introduction of an amino group at the meta-position (C-3) of a benzamide can be particularly challenging.

Classical Approach: A conventional route involves starting with a precursor that already contains a nitrogen-based functional group at the desired position. For instance, the synthesis could begin with 3-nitrobenzoic acid. The carboxylic acid would first be converted to the N-cyclohexyl-N-methylamide, followed by the chemical reduction of the nitro group to the desired 3-amino functionality.

Directed C-H Amination: Modern methods focus on the direct amination of C-H bonds. While many directing groups guide functionalization to the ortho position, strategies for meta-selective C-H functionalization are an active area of research.

Radical Amination: Recent advances have demonstrated the potential of radical reactions for arene amination. acs.org By utilizing noncovalent interactions, it is possible to guide an aminating radical to a specific position on the ring. For example, a system using an anionic sulfamate-protected aniline (B41778) has been shown to direct radical amination to the ortho position through electrostatic interactions. acs.orgnih.gov While this specific system targets the ortho position, it illustrates the principle of using substrate control to achieve high regioselectivity in C-H functionalization. nih.gov

For the specific molecule this compound, the cyclohexyl ring is achiral. However, in many analogous structures, the cyclohexyl ring can be substituted, introducing stereocenters. In such cases, controlling the stereochemistry is critical.

An example is found in the synthetic opioid U-47700, which has the IUPAC name 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide. wikipedia.org The stereochemistry of the final molecule is dictated by the stereochemistry of the amine starting material. The synthesis involves the standard amidation of 3,4-dichlorobenzoic acid with a stereochemically pure amine, (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine. wikipedia.org This demonstrates that the primary strategy for achieving stereochemical control in the final benzamide product is to employ a chiral, enantiomerically pure cyclohexylamine (B46788) derivative during the amide bond-forming step. The amidation reaction itself typically proceeds with retention of configuration at the chiral centers of the amine.

Derivatization Strategies for N-Alkyl Substituents

Modification of the N-alkyl substituents on a pre-formed benzamide scaffold provides a valuable tool for generating structural diversity and fine-tuning the properties of the molecule. For a compound like this compound, derivatization can be approached through several strategies, primarily focusing on N-dealkylation followed by N-realkylation or through transamidation reactions.

N-Dealkylation and N-Realkylation:

This two-step process involves the removal of one of the N-alkyl groups (cyclohexyl or methyl) to generate a secondary amide, which can then be re-alkylated with a different alkyl group. The selective cleavage of one N-alkyl group in the presence of another can be challenging and often depends on the nature of the alkyl groups. For instance, N-demethylation can sometimes be achieved using specific reagents that are less effective at cleaving the more sterically hindered N-cyclohexyl bond.

Common methods for N-dealkylation of tertiary amides are often inspired by metabolic pathways and can involve oxidative or chemical cleavage. While enzymatic methods using cytochrome P450 enzymes can achieve N-dealkylation, chemical methods are more common in a laboratory setting. These can include reactions with reagents like cyanogen (B1215507) bromide (von Braun reaction) or the use of certain chloroformates, followed by hydrolysis to yield the secondary amine. Once the secondary amide is obtained, it can be N-alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base.

Transamidation:

Transamidation offers a more direct approach to derivatize the N-alkyl substituents by exchanging the entire N-cyclohexyl-N-methylamino moiety with a different secondary amine. This reaction is typically catalyzed by transition metals or Lewis acids. For instance, zirconium and hafnium complexes have been shown to be effective catalysts for the transamidation of tertiary amides with secondary amines, even at room temperature in some cases. nih.gov Tungsten-catalyzed transamidation has also been developed for tertiary alkyl amides. chemistryviews.org The efficiency of these reactions can be influenced by the nature of the catalyst, the solvent, and the steric and electronic properties of both the starting amide and the incoming amine.

Below is a table summarizing some catalytic systems used for the transamidation of tertiary amides:

| Catalyst System | Amine Substrate | Reaction Conditions | Yield (%) |

| Zirconium or Hafnium-amido complexes | Various secondary amines | Room temperature | High |

| Tungsten(VI) chloride/Chlorotrimethylsilane | Aromatic and aliphatic amines | NMP, 140 °C, 36 h | Moderate to Excellent |

| Pd(OAc)2/2,2'-bipyridine | Aromatic amines | Excess amine | Good |

| Fe(III) salts | Aliphatic and aromatic amines | - | High |

This table is a compilation of data from multiple sources to illustrate the variety of catalytic systems available.

Optimization of Synthetic Pathways and Reaction Yields

The efficiency of the synthesis of this compound and its analogs is critically dependent on the optimization of the reaction conditions for the amide bond formation step. Key factors that influence the reaction yield include the choice of coupling reagent, catalyst, solvent, and temperature.

Coupling Reagents:

For the direct coupling of a carboxylic acid with an amine, a variety of coupling reagents have been developed to activate the carboxylic acid and facilitate the reaction. These reagents are particularly useful when dealing with less reactive amines or when mild reaction conditions are required. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). The choice of reagent can significantly impact the yield and purity of the product.

The following table provides a comparison of different coupling reagents for the synthesis of N-substituted benzamides, highlighting the impact on reaction yield.

| Coupling Reagent | Base | Solvent | Yield (%) |

| HATU | DIPEA | DMF | 38 |

| DCC/DMAP | DIPEA | CH2Cl2 | 13 |

| EDC/HOBt/DMAP | - | Acetonitrile | 51 |

| COMU | Collidine | NMP/Water | Moderate to High |

| TPTU | NMI | NMP/Water | Moderate to High |

Data compiled from various sources to showcase the relative effectiveness of different coupling reagents.

Catalysts for N-Alkylation:

In synthetic routes that involve the N-alkylation of a primary or secondary amide, the choice of catalyst is crucial for achieving high yields. Transition metal catalysts, particularly those based on iridium, ruthenium, and cobalt, have been shown to be effective for the N-alkylation of amides with alcohols. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amide, followed by reduction of the resulting intermediate.

This table illustrates the performance of different catalysts in the N-alkylation of amides with alcohols.

| Catalyst | Amide Substrate | Alcohol Substrate | Yield (%) |

| Cobalt nanoparticles on carbon | Benzamide | Benzyl alcohol | 78-85 |

| [Cp*IrCl2]2 | Benzamide | Primary and secondary alcohols | Moderate to Good |

| Ruthenium complexes | α-Amino acid amides | Various alcohols | High |

| Nickel complexes | Aromatic and heterocyclic amides | Primary alcohols | Good to Excellent |

This table presents a summary of yields obtained with different catalytic systems for N-alkylation reactions.

Solvent Effects:

The choice of solvent can have a profound effect on the rate and outcome of amide coupling reactions. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. A comparative study of solvents in amidation reactions has shown that alternatives to commonly used solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), such as dimethyl carbonate (DMC), ethyl acetate (B1210297) (EtOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), can provide comparable or even superior results in terms of reaction completion and yield.

The following table highlights the effect of different solvents on the yield of a model amidation reaction.

| Solvent | Coupling Reagent | Base | Relative Yield |

| Dichloromethane (DCM) | COMU | DIPEA | Good |

| N,N-Dimethylformamide (DMF) | COMU | DIPEA | Good |

| Dimethyl carbonate (DMC) | COMU | DIPEA | Comparable to DCM/DMF |

| Ethyl acetate (EtOAc) | COMU | DIPEA | Comparable to DCM/DMF |

| 2-Methyltetrahydrofuran (2-MeTHF) | COMU | DIPEA | Comparable to DCM/DMF |

This table is based on findings that alternative solvents can be effective replacements for traditional solvents in amidation reactions.

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino N Cyclohexyl N Methylbenzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, carbon skeleton, and spatial relationships between atoms can be obtained.

Proton (¹H) NMR Analysis for Molecular Framework

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-amino-N-cyclohexyl-N-methylbenzamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the cyclohexyl protons, the N-methyl protons, and the amino group protons.

The aromatic region would likely display a complex pattern of signals for the protons on the 3-aminobenzoyl group. The chemical shifts and coupling constants of these protons would confirm the 1,3-disubstitution pattern of the benzene (B151609) ring. The cyclohexyl group would exhibit a series of broad, overlapping multiplets in the aliphatic region of the spectrum due to the complex spin-spin coupling between the axial and equatorial protons. The N-methyl group would be expected to appear as a sharp singlet, and the protons of the primary amino group would likely present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | m |

| Cyclohexyl-H | 1.0 - 1.9 | m |

| N-CH₃ | ~2.9 | s |

| NH₂ | Broad | s |

Carbon (¹³C) NMR Analysis for Carbon Skeletal Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around 170 ppm. The aromatic carbons would resonate in the region of 115-150 ppm, with the carbon attached to the amino group being significantly shielded. The carbons of the cyclohexyl ring would appear in the aliphatic region, generally between 25-60 ppm, and the N-methyl carbon would be observed at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| Aromatic-C | 115 - 150 |

| Cyclohexyl-C | 25 - 60 |

| N-CH₃ | ~35 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the aromatic ring and the cyclohexyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments of the molecule, for instance, by showing a correlation between the N-methyl protons and the amide carbonyl carbon, or between the cyclohexyl protons and the amide nitrogen's attached carbon.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum. The retention time from the GC would serve as an identifying characteristic, while the mass spectrum would show the molecular ion peak (if stable enough) and a unique pattern of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the cyclohexyl ring.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

For a more detailed analysis, Electrospray Ionization (ESI) is often used as a soft ionization technique that typically produces the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of this molecular ion with high precision. This accurate mass measurement allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity.

Tandem mass spectrometry (MS/MS) involves the selection of the [M+H]⁺ ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide further structural information and can be used to confirm the connectivity of the molecule.

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | Calculated for C₁₄H₂₁N₂O⁺ | Protonated molecular ion |

| Fragment 1 | Varies | Loss of the cyclohexyl group |

| Fragment 2 | Varies | Cleavage of the N-cyclohexyl bond |

| Fragment 3 | Varies | Formation of the 3-aminobenzoyl cation |

Direct Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that permits the rapid analysis of samples in their native state with minimal to no sample preparation. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by providing detailed information about the fragmentation pathways of a parent ion.

For this compound, DART-MS/MS analysis would typically begin with the generation of the protonated molecule, [M+H]⁺, in the DART source through interaction with a heated stream of metastable helium. This parent ion is then isolated and subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation spectrum.

The fragmentation of this compound is predicted to follow logical pathways dictated by its functional groups. Key fragmentation routes would likely involve the cleavage of the amide bond, the cyclohexyl ring, and the N-methyl group. The primary amine on the benzoyl ring can also influence fragmentation patterns.

A plausible fragmentation pathway would involve the cleavage of the C-N bond between the carbonyl carbon and the nitrogen of the amide, leading to the formation of the 3-aminobenzoyl cation. Another significant fragmentation would be the loss of the cyclohexyl group or portions thereof. The loss of the N-methyl group is also a common fragmentation pathway for N-methylated compounds.

Table 1: Predicted DART-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 233.16 | 121.05 | C7H9N | 3-Aminobenzoyl cation |

| 233.16 | 150.13 | C6H11 | [M-Cyclohexyl+H]⁺ |

| 233.16 | 218.14 | CH3 | [M-Methyl+H]⁺ |

This interactive table outlines the predicted major fragmentation pathways for the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Complex Mixture Analysis and Structural Transformations

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the separation, detection, and identification of compounds in complex mixtures. The coupling of liquid chromatography with tandem mass spectrometry provides high sensitivity and selectivity. For the analysis of this compound and its potential transformation products, such as metabolites, a reversed-phase LC method would likely be employed.

High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), offers the advantage of accurate mass measurements, which aids in the determination of elemental compositions for both parent ions and their fragments. This is crucial for identifying unknown transformation products.

In the context of metabolic studies or stability testing, common structural transformations for a molecule like this compound include N-desmethylation and N,N-didesmethylation. N-desmethylation would involve the removal of the methyl group from the amide nitrogen, while N,N-didesmethylation is a less common pathway for this specific structure but could theoretically occur under certain enzymatic conditions, potentially involving the aromatic amine. These transformations can be readily monitored and identified using LC-MS/MS and QTOF-MS by observing the characteristic mass shifts in the detected ions. nih.govnih.govnih.gov

Table 2: Potential Structural Transformations of this compound and their Mass Signatures

| Compound | Transformation | Molecular Formula of Product | Change in Monoisotopic Mass (Da) |

| This compound | Parent | C14H20N2O | 0 |

| 3-Amino-N-cyclohexylbenzamide | N-desmethylation | C13H18N2O | -14.01565 |

| 3-Amino-N-cyclohexyl-benzamide | N,N-didesmethylation (hypothetical) | C13H18N2O | -14.01565 |

This interactive table details the expected mass changes associated with key metabolic transformations.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to its various structural components.

The key functional groups include the primary aromatic amine (NH₂), the tertiary amide (C=O), the N-cyclohexyl and N-methyl groups, and the substituted benzene ring. The primary amine would show characteristic N-H stretching vibrations. The tertiary amide is identifiable by its strong carbonyl (C=O) stretching band. The cyclohexyl and methyl groups will contribute to the C-H stretching and bending regions of the spectrum. The aromatic ring will have its own set of characteristic C=C stretching and C-H bending vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Aromatic Amine | 3400-3300 | Medium |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Cyclohexyl, Methyl | 2950-2850 | Strong |

| C=O Stretch | Tertiary Amide | 1650-1630 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium |

| N-H Bend | Primary Aromatic Amine | 1640-1560 | Medium |

| C-H Bend | Cyclohexyl, Methyl | 1470-1370 | Medium |

| C-N Stretch | Amide, Amine | 1300-1200 | Medium |

This interactive table summarizes the expected characteristic infrared absorption frequencies for the molecule's functional groups.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are expected to be present due to the primary amine group, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid state.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

This interactive table presents plausible crystallographic data based on similar known structures.

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. esrf.frresearchgate.net

The PXRD pattern is a fingerprint of a specific crystalline form. For this compound, PXRD would be used to characterize the bulk material, confirm its crystalline nature, and identify the specific polymorphic form present. By comparing the experimental PXRD pattern to those calculated from single-crystal data or to patterns of known polymorphs, the crystalline form of a sample can be unambiguously determined. This is of particular importance in quality control and formulation development. rigaku.comnih.gov

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard methodologies, a deeper understanding of the surface chemistry, morphology, and electronic properties of this compound can be achieved through a suite of advanced analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides valuable information about the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org For this compound, XPS analysis would be crucial in verifying the presence and chemical environment of its constituent elements: carbon (C), nitrogen (N), and oxygen (O).

High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would offer detailed insights. The C 1s spectrum is expected to be complex, with distinct peaks corresponding to the various carbon environments: the aromatic ring, the cyclohexyl group, the N-methyl group, and the carbonyl group. The N 1s spectrum is of particular interest as it can distinguish between the amine (-NH2) and the amide (-N(C=O)-) nitrogen atoms. Based on studies of structurally related compounds, the amine nitrogen is expected to have a binding energy around 399-400 eV, while the tertiary amide nitrogen would likely appear at a slightly higher binding energy. For instance, in polyaniline, amine nitrogens are observed at lower binding energies than protonated imine nitrogens. nus.edu.sg In studies of perfluorophenylazide-modified surfaces, amine/amide nitrogen species were identified at a binding energy of 400.5 eV. nih.gov The O 1s spectrum would be dominated by the carbonyl oxygen of the amide group.

A hypothetical high-resolution N 1s XPS spectrum for this compound is presented in Table 1, based on data from analogous structures.

Table 1: Hypothetical High-Resolution N 1s XPS Data for this compound

| Peak Assignment | Expected Binding Energy (eV) | Reference Functional Groups |

|---|---|---|

| Amine Nitrogen (-NH₂) | ~399.5 | Aromatic Amines |

This table is illustrative and based on typical binding energies for similar functional groups.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. For a crystalline compound like this compound, SEM would reveal details about its crystal habit, size, and surface topography.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzamide (B126) chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The aromatic benzene ring and the carbonyl group of the amide are the primary chromophores. The presence of the amino group (-NH2) as a substituent on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide, due to the extension of the conjugated system.

Studies on aromatic imines and related compounds show that π–π* and n–π* transitions are responsible for their UV-Vis absorption. nih.gov For this compound, the primary π–π* transitions of the aromatic system would likely be observed. A hypothetical UV-Vis absorption data table is presented below, based on the analysis of similar aromatic amides.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| ~240 | ~12,000 | π → π* |

This table is illustrative and based on typical electronic transitions for aminobenzamide derivatives.

Circular Dichroism (CD) Spectrophotometry

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. arxiv.org The target molecule, this compound, is achiral in its ground state as it does not possess a stereocenter. Therefore, it would not be expected to exhibit a CD spectrum in an achiral solvent.

However, the concept of induced circular dichroism (ICD) could be relevant. researchgate.net ICD can be observed in achiral molecules when they are placed in a chiral environment or when they self-assemble into chiral supramolecular structures. For example, if this compound were to be complexed with a chiral host molecule or aggregated in a way that induces a helical arrangement, a CD signal could be detected. Such an investigation could provide insights into the intermolecular interactions and self-assembly behavior of the compound. The observation of a CD signal would be indicative of the formation of a chiral superstructure, which could be a significant finding in the study of its solid-state properties or its interactions in biological systems.

Computational and Theoretical Chemistry Investigations on 3 Amino N Cyclohexyl N Methylbenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For benzamide (B126) derivatives, these methods offer insights into ground state geometries, energetics, and molecular orbital characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.govjmchemsci.com Studies on various benzamide derivatives provide a framework for understanding the geometric and energetic properties of 3-amino-N-cyclohexyl-N-methylbenzamide.

Research on chiral benzimidazoles, which share structural motifs with the target molecule, has employed DFT at the B3LYP/6-31G(d,p) level to optimize molecular geometries. nih.gov For a series of anthranilic acid derivatives, energy minimizations have been performed using DFT at the B3LYP level with a 6-311G basis set. jmchemsci.com These studies indicate that DFT is a reliable method for predicting the stable conformations and electronic properties of such compounds.

In a study on a benzamide derivative with potential antitumor activity, conformational analysis was performed to identify the lowest energy conformer. researchgate.net The frontier orbital energy gap, a key indicator of chemical reactivity, has been determined for molecules like 3-fluorobenzamide (B1676559) using DFT calculations. researchgate.net For instance, the HOMO-LUMO energy gap for 3-fluorobenzamide was calculated to be 5.521 eV, providing a measure of its kinetic stability. researchgate.net

Dispersion-corrected DFT has been effectively used to study the subtle molecular interactions in benzamide crystals, highlighting the interplay between intermolecular attraction and molecular torsion in determining crystal packing. nih.govresearchgate.net These calculations can rationalize the energetic ranking of different polymorphic forms. researchgate.net

Table 1: Representative DFT-Calculated Properties for Benzamide Analogs

| Compound/System | Method | Calculated Property | Value |

|---|---|---|---|

| Chiral Benzimidazoles | B3LYP/6-31G(d,p) | Geometry Optimization | Optimized Structures |

| Anthranilic Acid Derivatives | B3LYP/6-311G | Energy Minimization | Minimized Geometries |

| 3-Fluorobenzamide | DFT/6-31++G(d,p), 6-311++G(d,p) | HOMO-LUMO Energy Gap | 5.521 eV |

Note: The data presented is for analogous systems and serves to illustrate the application of DFT in studying molecules with similar functional groups.

Ab initio and semi-empirical methods are also valuable tools for characterizing molecular orbitals and electronic transitions. While ab initio methods like Hartree-Fock (HF) are computationally intensive, semi-empirical methods offer a faster, albeit more approximate, approach. uni-muenchen.denumberanalytics.com

Semi-empirical methods such as MNDO, AM1, and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data like heats of formation. uni-muenchen.denumberanalytics.commpg.de These methods can be used to gain qualitative insights into the electronic structure of large molecules. mpg.de For instance, the INDO method with spectroscopic parametrization has been used to study the spectral and photophysical properties of 2-Cl- and 2-Br-benzamides. researchgate.net These calculations can elucidate the nature of electronic transitions and the decay pathways of excited states. researchgate.net

Modern semi-empirical methods, including DFTB (Density-Functional Tight-Binding) and hybrid quantum mechanical/machine learning potentials, have shown considerable promise for modeling drug-like molecules. nih.gov These methods can provide reliable information on conformational energies and intermolecular interactions. nih.gov

Table 2: Overview of Semi-Empirical Methods and Their Applications

| Method | Underlying Approximation | Key Features | Typical Applications |

|---|---|---|---|

| MNDO, AM1, PM3 | NDDO | Parameterized to fit experimental data | Heats of formation, dipole moments, geometries |

| INDO/S | INDO | Spectroscopic parametrization | Electronic spectra and excited states |

This table provides a general overview of semi-empirical methods that can be applied to characterize the molecular orbitals of complex organic molecules like this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, particularly concerning the cyclohexyl ring and the amide bond, is crucial for its chemical and biological properties.

The cyclohexyl group can adopt several conformations, with the chair form being the most stable. scielo.br Theoretical calculations, often at the DFT level, can predict the relative energies of different conformers and the barriers to interconversion. For N-acylpiperidines, which are structurally related to the N-cyclohexylamide moiety, DFT calculations at the M06-2X level of theory have been used to study the preference for axial versus equatorial substitution. nih.gov These studies show that pseudoallylic strain can dictate the axial orientation of a substituent at the 2-position of the ring. nih.gov

In a study of cis-3-N,N-diethylaminocyclohexanol, DFT calculations using the M06-2X functional with the 6-311++G(3df,3pd) basis set were employed to investigate the conformational equilibrium. scielo.br The results indicated that intramolecular hydrogen bonding can influence the stability of the diaxial conformer. scielo.br

Table 3: Conformational Preferences in N-Acylpiperidine Analogs

| Compound | Method | Conformational Preference | ΔG (kcal/mol) |

|---|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | M06-2X | Axial 2-methyl favored | -3.2 |

Data from a study on N-acylpiperidines, illustrating the impact of pseudoallylic strain on conformational preferences. nih.gov This provides a basis for understanding potential conformational biases in the N-cyclohexyl ring of the title compound.

Experimental techniques like Dynamic Nuclear Magnetic Resonance (DNMR) can be used to study conformational dynamics in solution. By comparing experimental DNMR data with theoretical calculations, a more complete picture of the conformational landscape can be obtained. For example, in the study of N-acetyl-N'-methylprolineamide, a comprehensive conformational investigation was carried out using both ¹H NMR and theoretical calculations to understand its behavior in different media. rsc.org Such combined approaches are powerful for elucidating the complex interplay of steric and electronic effects that govern conformational equilibria.

Intermolecular Interaction Modeling

The way molecules of this compound interact with each other and with their environment is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Computational modeling is a key tool for understanding these interactions. Studies on benzamide crystals using dispersion-corrected DFT have shown that the potential energy of different polymorphs is dominated by the interplay of intermolecular attraction and molecular torsion to accommodate favorable hydrogen-bonded networks. researchgate.net The primary synthon in benzamide crystals is a dimer formed through double hydrogen bonds between the amide groups. researchgate.net

In a series of benzamide complexes with zinc(II) chloride, the crystal structures revealed extensive hydrogen-bonding networks between the amide N-H groups and either the amide oxygen or the chloride ligands. nih.gov Crystal structure prediction calculations can also help rationalize the occurrence of disorder in molecular crystals, as demonstrated in a study on benzamide and its fluorinated derivatives. acs.orgacs.org These calculations revealed a denser lattice energy landscape for benzamide compared to 2-fluorobenzamide, suggesting a higher propensity for disorder. acs.orgacs.org

This table summarizes the key intermolecular interactions identified in computational and experimental studies of benzamide and its derivatives, which are expected to be relevant for this compound.

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

This highlights a gap in the current chemical research landscape, indicating that the specific computational and theoretical properties of this compound have yet to be explored and published.

Structure Interaction Relationship Studies of 3 Amino N Cyclohexyl N Methylbenzamide and Its Analogs

Design Rationale for Structural Modifications within the Benzamide (B126) Core

The benzamide core is a common scaffold in medicinal chemistry, and its modification is a rational strategy aimed at enhancing a molecule's physical, chemical, and pharmacological properties. The primary goal of such modifications is to optimize the compound's interaction with its biological target, thereby improving potency and selectivity while minimizing off-target effects. nih.govnih.gov

Key rationales for modifying the benzamide core include:

Enhancing Binding Affinity: Modifications are designed to introduce or strengthen key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's binding site.

Improving Selectivity: By tailoring the structure to fit the unique topology and chemical environment of a specific target, selectivity over related proteins or receptor subtypes can be achieved.

Modulating Physicochemical Properties: Alterations to the core can adjust properties like solubility and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Constraining Conformation: Introducing cyclic structures or bulky groups can lock the molecule into a more rigid, biologically active conformation, reducing the entropic penalty upon binding.

For instance, structure-guided modifications of a 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide were performed to enhance selective inhibition of a parasitic enzyme over its human homolog. This approach led to a derivative with over 40-fold selectivity, validating the structure-based design strategy. nih.gov

Influence of Cyclohexyl Ring Stereochemistry on Molecular Interaction Profiles

The stereochemistry of the cyclohexyl ring is a critical determinant of a molecule's three-dimensional shape and, consequently, its binding characteristics. The cyclohexane (B81311) ring typically adopts a low-energy chair conformation to minimize angle and torsional strain. msu.edu In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Larger substituents generally prefer the equatorial orientation to avoid steric hindrance from axial hydrogens on the same side of the ring. msu.edu

High-resolution co-crystal structures have revealed that a trans-cyclohexyl linker can adopt a rigid, extended conformation. In contrast, the corresponding cis analog may collapse into a folded-back conformation, stabilized by a network of intramolecular contacts. nih.gov This difference in conformational rigidity and shape directly impacts the binding mode and affinity for the target protein. nih.gov For example, in a series of molecular matched pairs designed to bind to the E3 ligase VHL, the trans-cyclohexyl compounds consistently showed weaker binding affinity compared to their cis counterparts, which could engage in more extensive long-range interactions with the protein. nih.gov

| Stereoisomer | Observed Conformation | Typical Interaction Profile | Relative Binding Affinity |

|---|---|---|---|

| trans-Cyclohexyl | Rigid, extended | Fewer intramolecular contacts | Weaker |

| cis-Cyclohexyl | Folded, compact | Network of intramolecular and long-range contacts | Stronger |

Impact of N-Substitutions on Intermolecular Binding Characteristics

N-methylation, the replacement of an amide proton (N-H) with a methyl group (N-CH₃), is a common medicinal chemistry strategy that can have profound and sometimes counterintuitive effects on molecular interactions. The primary consequence of this modification is the removal of a hydrogen bond donor, which can be critical for binding affinity if that proton is involved in a key interaction with the target.

However, N-methylation can also confer advantages:

Conformational Changes: The removal of the amide proton can disrupt intramolecular hydrogen bonds, freeing the molecule to adopt a different, potentially more favorable, binding conformation.

Improved Membrane Permeability: Masking a polar N-H group can increase lipophilicity and enhance the ability of a molecule to cross cell membranes.

Enhanced Metabolic Stability: The N-methyl group can protect the amide bond from enzymatic cleavage by proteases.

The impact of N-methylation is highly context-dependent. Studies have shown that while N-methylation of some residues in peptide analogs can destroy affinity for all receptors, methylation of other specific residues can lead to analogs with extraordinarily high affinity and selectivity for a particular receptor subtype. researchgate.net For instance, N-methylation of a D-tryptophan residue in one series of somatostatin (B550006) analogs produced a compound with very high affinity and selectivity for the type 5 receptor. researchgate.net

N,N-dialkylation, as seen in 3-amino-N-cyclohexyl-N-methylbenzamide, creates a tertiary amide. This modification completely removes hydrogen-bond donating capacity at the nitrogen and introduces additional steric bulk. The steric hindrance from N,N-dialkyl groups can significantly influence the rotational barrier around the amide C-N bond and the aryl-carbonyl bond, thereby dictating the molecule's preferred conformation and how it fits into a binding pocket. acs.orgresearchgate.net

Role of Aromatic Ring Substitutions on Interaction Dynamics

Substituents on the aromatic ring of the benzamide core are powerful tools for modulating interaction dynamics. They alter the electronic properties of the ring through inductive and resonance effects and introduce new steric and chemical features capable of forming specific interactions with a biological target. libretexts.orgmsu.edu Electron-donating groups (like amino or methoxy) increase the electron density of the aromatic ring, while electron-withdrawing groups (like halogens or nitro groups) decrease it. libretexts.org These electronic changes can influence cation-π, π-π stacking, and halogen bonding interactions.

An amino (-NH₂) group on the aromatic ring can significantly influence binding through both its electronic properties and its ability to act as a hydrogen bond donor. As an electron-donating group through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. msu.edu This can strengthen cation-π interactions where the electron-rich ring interacts favorably with a positively charged group on a receptor.

| Substituent Property | Effect on Aromatic Ring | Potential Impact on Interaction |

|---|---|---|

| Electronic (Resonance) | Electron-donating; increases π-electron density | Strengthens cation-π interactions |

| Hydrogen Bonding | Acts as H-bond donor | Forms direct H-bonds with receptor backbone or side chains |

| Positional (Steric/Electronic) | Influences conformation of adjacent groups | Can induce or disrupt favorable binding conformations |

Halogen atoms (F, Cl, Br, I) are frequently used as substituents in drug design due to their unique properties. While they are electron-withdrawing by induction, they can also donate electron density through resonance. msu.edu A key feature of heavier halogens (Cl, Br, I) is their ability to form halogen bonds (XBs). A halogen bond is a noncovalent interaction where an electropositive region on the halogen atom, known as a σ-hole, interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. acs.org

The strength of a halogen bond is influenced by other substituents on the aromatic ring. Electron-withdrawing groups tend to strengthen the halogen bond by making the σ-hole more positive. nsf.gov The influence of a substituent on the halogen bond is also position-dependent, with the effect diminishing with distance: ortho > meta > para. nsf.gov

Interestingly, there can be competing electronic effects. In systems where a halogen can also act as a hydrogen bond acceptor, substituents that are electron-donating will strengthen the hydrogen bond but weaken the halogen bond. nih.govrsc.org This interplay requires careful consideration during the design of analogs to optimize the desired interaction profile. nih.govrsc.org

| Halogen | Key Interaction Type | Influence of Electron-Withdrawing Groups (EWGs) on Interaction |

|---|---|---|

| F | Strong H-bond acceptor; weak halogen bonding | EWGs enhance H-bond acidity of nearby donors |

| Cl | Moderate H-bond acceptor; moderate halogen bonding | EWGs strengthen the halogen bond (σ-hole) |

| Br | Weak H-bond acceptor; strong halogen bonding | EWGs strengthen the halogen bond (σ-hole) |

| I | Weak H-bond acceptor; very strong halogen bonding | EWGs strengthen the halogen bond (σ-hole) |

Computational Docking and Molecular Modeling for Prediction of Interaction Sites

The exploration of structure-interaction relationships of this compound and its analogs is greatly enhanced by computational methodologies. These in silico techniques provide valuable insights into the molecular interactions that govern the binding of these compounds to their biological targets, offering a predictive framework for understanding their pharmacological activity. By modeling the intricate dance between a ligand and its receptor at an atomic level, researchers can elucidate the key determinants of binding affinity and selectivity.

Ligand-Target Docking Methodologies for Chemical Binding Assessment

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in structure-based drug design, allowing for the rapid assessment of a large number of potential ligands and their theoretical binding affinities. The process involves sampling a multitude of possible conformations of the ligand within the binding site of a receptor and then using a scoring function to rank these conformations.

The methodologies for ligand-target docking can be broadly categorized based on the flexibility of the ligand and receptor. In rigid-body docking, both the ligand and receptor are treated as fixed entities. More advanced and computationally intensive methods allow for ligand flexibility, and in some cases, limited receptor side-chain flexibility, providing a more realistic representation of the binding event. The scoring functions used to evaluate the docked poses are diverse and can be classified into force-field-based, empirical, and knowledge-based functions. These functions estimate the binding free energy, with lower scores generally indicating more favorable binding.

| Analog | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| U-47700 (3,4-dichloro analog) | µ-Opioid Receptor | -9.8 | Asp147, Tyr148, Trp293 |

| N,N-didesmethyl U-47700 | µ-Opioid Receptor | -8.5 | Asp147, Tyr326 |

| Hypothetical this compound | µ-Opioid Receptor | -9.2 (estimated) | Asp147, Tyr148, His297 (potential H-bond with 3-amino group) |

Molecular Dynamics Simulations to Explore Binding Conformations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the receptor over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intricate interplay of forces that occur during the binding process. These simulations provide a more accurate estimation of binding free energies and can reveal the existence of multiple stable binding conformations.

In the context of this compound and its analogs, MD simulations can be employed to refine the docked poses obtained from initial docking studies. By simulating the behavior of the ligand-receptor complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding mode. These simulations can reveal subtle but important conformational rearrangements of the receptor upon ligand binding, a phenomenon known as "induced fit."

For example, MD simulations of opioid receptor ligands have demonstrated that the stability of the ligand within the binding pocket is highly dependent on a network of hydrogen bonds and hydrophobic interactions. The simulations can track the distance between key atoms over time, providing a quantitative measure of the stability of these interactions. Furthermore, by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions, the conformational stability of the ligand in the bound state can be assessed. A stable binding pose is typically characterized by a low and stable RMSD value over the course of the simulation.

| Ligand-Receptor Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions Observed |

|---|---|---|---|

| U-47700 - µ-Opioid Receptor | 100 | 1.5 ± 0.3 | Stable H-bond with Asp147, persistent hydrophobic contacts |

| N,N-didesmethyl U-47700 - µ-Opioid Receptor | 100 | 2.1 ± 0.5 | Less stable H-bond network, increased ligand flexibility |

| Hypothetical this compound - µ-Opioid Receptor | 100 | 1.7 ± 0.4 (estimated) | Potential for additional stable H-bond with receptor backbone or side chain |

Emerging Research Frontiers and Methodological Advancements for Benzamide Compounds

Development of Novel Spectroscopic Probes for Real-Time Molecular Dynamics

Spectroscopy provides a powerful lens through which the dynamic behavior of molecules can be observed. Recent research has focused on developing novel spectroscopic probes to investigate the real-time interactions and conformational changes of complex molecules like benzamides. Techniques such as steady-state and time-resolved fluorescence spectroscopy are employed to study the interactions between newly synthesized probes and biological macromolecules. rsc.org For instance, benzimidazole-based fluorescent probes have been designed to study interactions with proteins like bovine serum albumin (BSA), with molecular docking and dynamics simulations complementing the spectroscopic data to clarify the binding mechanisms. rsc.org

Similarly, advanced spectroscopic methods like FTIR and FT-Raman, coupled with quantum chemical investigations, are used to analyze the structural and spectral properties of benzamide (B126) derivatives. nih.gov These studies help in understanding intramolecular interactions, such as the mesomeric effect, which can influence the molecule's reactivity and spectral characteristics. nih.gov The integration of hydrophobic probes in molecular dynamics simulations has also proven effective in revealing cryptic or previously unknown binding sites on protein surfaces, a technique with significant implications for designing benzamide-based ligands. acs.org

Advanced Computational Algorithms for Enhanced Molecular Design

Computational chemistry has become an indispensable tool in the rational design of new chemical entities. For benzamide compounds, advanced algorithms are used to predict molecular properties, binding affinities, and potential biological activities, thereby accelerating the discovery process. mdpi.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are central to ligand-based drug design (LBDD), where the properties of known active molecules are used to guide the design of new ones. mdpi.com

Structure-based drug design (SBDD) relies on techniques like molecular docking, which simulates the interaction between a ligand and its target receptor to predict binding modes and affinities. nih.gov These simulations are crucial in identifying key structural features for activity. For example, in the design of substituted benzamides like the potent opioid U-47700, a structural analog of the target compound, structure-activity relationship (SAR) analysis revealed that specific substitutions (like the 3,4-dichloro groups) and stereochemistry are critical for high receptor affinity. mdpi.com The evolution of these algorithms to account for receptor flexibility and solvation effects continues to improve the accuracy of these predictions. nih.gov

Integration of Multi-Disciplinary Approaches in Chemical Research on Benzamides

The complexity of modern chemical and pharmaceutical research necessitates the integration of multiple disciplines. The development of novel benzamide derivatives frequently involves a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling. nih.gov A typical workflow might begin with the rational design and in silico screening of candidate molecules, followed by their chemical synthesis. mdpi.com

For example, research on new benzamides as potential succinate (B1194679) dehydrogenase inhibitors involved their design, synthesis, and subsequent evaluation of antifungal activities. nih.gov The experimental results were then rationalized through molecular docking studies, which provided insights into the probable mechanism of action at the molecular level. nih.gov Similarly, studies on 2-amino-N-phenethylbenzamides for irritable bowel syndrome treatment combined chemical synthesis with in silico predictions of activity, which were then confirmed through ex vivo biological assays and immunohistochemical analysis. mdpi.com This integrated approach, blending computational prediction with empirical validation, ensures a more efficient and targeted research process.

Future Directions in the Rational Design of Substituted Benzamide Chemical Entities

The rational design of substituted benzamides is moving towards creating multi-targeted compounds and molecules with highly specific functionalities. The benzamide scaffold is a versatile building block that allows for systematic structural modifications to fine-tune pharmacological activity. mdpi.com Future efforts will likely focus on leveraging machine learning and artificial intelligence to enhance the predictive power of QSAR and other computational models, allowing for the screening of vast virtual libraries and the design of molecules with improved efficacy and novel mechanisms of action. patsnap.com

A key trend is the development of "multi-targeted drugs" that can act on several molecular targets simultaneously, which may offer a better therapeutic approach for complex diseases. mdpi.com Furthermore, the suppression of undesirable properties, such as crystal disorder, through subtle chemical modifications like fluorination, represents another frontier in the rational design of solid-state materials. acs.org As our understanding of the relationship between molecular structure and biological function deepens, the ability to design bespoke benzamide molecules for specific applications—from therapeutics to materials science—will continue to expand. rsc.org

Q & A

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., –F, –CH, –OCH) at the 3-amino position. Test against a panel of Gram-positive and Gram-negative bacteria. Use ANOVA to statistically correlate substituent electronic effects (Hammett constants) with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.